molecular formula C17H17ClN2O4S B2748898 N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide CAS No. 313403-43-9

N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2748898
CAS No.: 313403-43-9
M. Wt: 380.84
InChI Key: LXPOTYIZKUSUPH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is a benzamide derivative featuring a 4-chlorophenyl amide moiety and a morpholine sulfonyl group at the para position of the benzamide core. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of sulfonamide and benzamide groups, which are associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . Its synthesis typically involves coupling reactions between substituted anilines and sulfonyl chlorides or acid chlorides, as exemplified in analogous procedures .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPOTYIZKUSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the coupling of the resulting intermediate with 4-aminobenzamide. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development in several therapeutic areas.

1.1. Enzyme Inhibition

Research has shown that derivatives of this compound can act as selective inhibitors for human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which play critical roles in various physiological and pathological processes, including inflammation and cancer. For instance, one derivative exhibited an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, demonstrating significant inhibitory potential .

1.2. Carbonic Anhydrase Inhibition

Another study highlighted the effectiveness of benzamide derivatives, including those incorporating sulfonamide moieties, as inhibitors of carbonic anhydrases (CAs). The compounds showed inhibition in the low nanomolar range against human isoforms such as hCA II and hCA IX, indicating their potential utility in treating conditions like glaucoma and certain cancers .

Biochemical Research Applications

The compound has also been explored as a biochemical probe to study various biological processes.

2.1. Mechanistic Studies

This compound interacts with specific molecular targets, modulating enzyme activity and influencing downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic mechanisms.

2.2. Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its efficacy as an inhibitor. Variations in substituents on the benzamide structure have been linked to changes in inhibitory potency against different isoforms of h-NTPDases, providing insights into how structural modifications can enhance biological activity .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in the synthesis of specialty chemicals.

3.1. Organic Synthesis

The compound serves as a valuable reagent in organic synthesis and catalysis, facilitating the production of various chemical intermediates used in pharmaceuticals and agrochemicals.

Data Summary Table

Application AreaSpecific UseNotable Findings
Medicinal ChemistryEnzyme InhibitionIC50 = 2.88 ± 0.13 μM against h-NTPDase1
Carbonic Anhydrase InhibitionEffective at low nanomolar concentrations
Biochemical ResearchMechanistic StudiesModulates enzyme activity via specific interactions
Structure-Activity RelationshipVariations lead to different inhibitory potencies
Industrial ApplicationsOrganic SynthesisUsed as a reagent for chemical intermediates

Case Study 1: Inhibition of h-NTPDases

A comprehensive study focused on synthesizing sulfamoyl-benzamides demonstrated that derivatives of this compound exhibited potent inhibition against multiple isoforms of h-NTPDases, with implications for treating inflammatory diseases and cancer .

Case Study 2: Carbonic Anhydrase Inhibitors

Another research effort synthesized a series of benzamides incorporating sulfonamide groups that effectively inhibited carbonic anhydrases involved in critical physiological processes, showcasing their potential in developing new therapeutic agents for conditions such as glaucoma .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with receptors involved in cell signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs of N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide and their distinguishing features are summarized below:

Compound Name Substituent Modifications Molecular Weight Key Properties Reference
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-isoindol-2-yl)butyl]-4-(morpholine-4-sulfonyl)benzamide Additional isoindolylbutyl group 582.0671 Enhanced steric bulk; potential protease inhibition
N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide Thiazolyl-tert-butylphenyl substitution 457.55 (calc.) Improved lipophilicity; possible kinase inhibition
N-(4-Chlorophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonyl-amino]benzamide Dual chloro substituents; methylsulfonyl group 463.34 (calc.) Increased halogen bonding; altered solubility
N-(4-Chlorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide (Y501-2656) Methoxyphenoxymethyl substitution 357.83 Higher lipophilicity; potential CNS activity
N-[4-(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl-4-(morpholine-4-sulfonyl)benzamide Pyrimidinyl sulfamoyl group 529.56 (calc.) Enhanced hydrogen bonding; kinase selectivity

Key Observations :

  • The morpholine sulfonyl group in the parent compound provides a balance of solubility and electronic effects, contrasting with bulkier substituents (e.g., isoindolylbutyl in ) that may hinder membrane permeability.
  • Heterocyclic Additions : Thiazolyl () or pyrimidinyl () groups introduce aromatic π-stacking capabilities, likely improving target affinity in enzyme inhibition.
Theoretical and Computational Insights

Density-functional theory (DFT) studies () predict that exact exchange terms in the parent compound’s electronic structure enhance thermochemical accuracy, which is critical for modeling drug-receptor interactions. Comparative DFT analyses with halogenated analogs () may reveal differences in charge distribution and frontier molecular orbitals affecting reactivity.

Biological Activity

N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chlorophenyl moiety : This component contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Morpholine ring : Known for its role in enhancing solubility and bioavailability.
  • Sulfonamide group : Implicated in various biological activities, particularly as an enzyme inhibitor.

The molecular formula of this compound is C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur in its structure.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. Notably, sulfonamides are recognized for their ability to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and acid-base balance . The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity.

3. Anti-inflammatory Properties

Compounds within the same chemical class as this compound have been associated with anti-inflammatory effects. These effects may arise from the inhibition of specific inflammatory pathways or enzymes involved in the inflammatory response.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses can be drawn from related compounds:

  • Enzyme Interaction : The sulfonamide moiety likely interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions.
  • Metabolic Stability : The presence of the chlorophenyl group may enhance metabolic stability and binding affinity, potentially leading to improved therapeutic efficacy .

Case Studies and Research Findings

Research has highlighted several key findings related to compounds structurally similar to this compound:

CompoundActivityIC50 (μM)Reference
Compound ACarbonic anhydrase inhibitor2.88 ± 0.13
Compound BAntitumor (breast cancer)15.1
Compound CAnti-inflammatory (in vitro)Not specified

These findings illustrate the potential of benzamide derivatives as therapeutic agents across various medical fields.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide with high purity?

The synthesis typically involves sequential alkylation and acylation reactions. For example:

  • Step 1 : Alkylation of 4-chloroaniline with morpholine-4-sulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group.
  • Step 2 : Benzoylation using 4-chlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC·HCl) to form the benzamide backbone .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), morpholine sulfonyl group (δ 3.5–3.7 ppm), and N–H resonance (δ 9.8–10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • FT-IR : Validate sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .

Q. What methods are recommended to assess compound purity in biological assays?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in structural predictions for this compound?

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL software (v.2018/3) for structure solution and ORTEP-3 for visualization .
  • Key Metrics : Compare experimental bond lengths (e.g., S–O: ~1.43 Å) and torsion angles (e.g., dihedral angle between benzamide and morpholine planes) with DFT-calculated values .

Q. How to analyze contradictory bioactivity data across cell lines or enzymatic assays?

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ variability (e.g., differences in cell permeability or target expression) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Metabolite Stability : Assess compound degradation in serum (e.g., LC-MS/MS over 24 hours) to confirm assay reliability .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzamide (e.g., replace 4-chlorophenyl with fluorophenyl) and morpholine sulfonyl groups (e.g., substitute with piperazine sulfonyl) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like carbonic anhydrase IX or tyrosine kinases .

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for acylation efficiency. DMF typically provides higher yields (~85%) at 80°C .
  • Catalyst Optimization : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling (if applicable); Pd(OAc)₂ reduces side products .

Q. What computational tools predict the compound’s physicochemical properties?

  • LogP and Solubility : Use ChemAxon or ACD/Labs with atom-based contributions (predicted LogP ~2.8, solubility ~0.1 mg/mL in PBS) .
  • pKa Estimation : MOE software identifies the sulfonamide group as the primary acidic site (predicted pKa ~8.2) .

Data Contradiction Resolution

Q. How to resolve conflicting NMR data between synthesized batches?

  • Deuterated Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; aromatic proton shifts vary due to solvent polarity .
  • Dynamic Exchange : Use variable-temperature NMR (25–60°C) to detect rotameric equilibria in the benzamide moiety .

Q. What experimental controls validate bioassay reproducibility?

  • Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
  • Counter-Screening : Test against structurally similar but inactive analogs (e.g., N-(4-methylphenyl)-4-(morpholine-4-sulfonyl)benzamide) to confirm target specificity .

Methodological Resources

  • Crystallography : SHELX suite , ORTEP-3 .
  • SAR Analysis : ChEMBL database for analog activity data .
  • Synthetic Protocols : Tetrahedron methodologies for benzamide derivatives .

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